molecular formula C20H26O6 B1239534 (+)-Secoisolariciresinol CAS No. 145265-02-7

(+)-Secoisolariciresinol

Cat. No.: B1239534
CAS No.: 145265-02-7
M. Wt: 362.4 g/mol
InChI Key: PUETUDUXMCLALY-HZPDHXFCSA-N
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Description

(+)-Secoisolariciresinol is a lignan, a type of polyphenolic compound found in various plant sources, particularly in flaxseeds. It is known for its antioxidant properties and potential health benefits, including anti-cancer, anti-inflammatory, and cardiovascular protective effects. This compound is a precursor to enterolignans, which are produced by intestinal bacteria and have been linked to various health benefits.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (+)-Secoisolariciresinol typically involves the oxidative coupling of coniferyl alcohol. This process can be catalyzed by enzymes such as peroxidases or laccases. The reaction conditions often include an aqueous buffer system and a controlled pH to optimize enzyme activity.

Industrial Production Methods

Industrial production of this compound can be achieved through biotechnological methods, utilizing genetically engineered microorganisms to produce the compound from renewable plant biomass. This approach is environmentally friendly and can be scaled up for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(+)-Secoisolariciresinol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form secoisolariciresinol diglucoside.

    Reduction: Reduction reactions can convert it into other lignan derivatives.

    Substitution: It can undergo substitution reactions to form various functionalized derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen in the presence of peroxidase enzymes.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Various nucleophiles can be used under mild conditions to introduce different functional groups.

Major Products

The major products formed from these reactions include secoisolariciresinol diglucoside, enterolactone, and enterodiol, which are important for their biological activities.

Scientific Research Applications

(+)-Secoisolariciresinol has a wide range of scientific research applications:

    Chemistry: It is studied for its antioxidant properties and potential as a natural preservative.

    Biology: Research focuses on its role in plant defense mechanisms and its metabolism by intestinal bacteria.

    Medicine: It is investigated for its potential anti-cancer, anti-inflammatory, and cardiovascular protective effects.

    Industry: It is used in the development of functional foods and nutraceuticals due to its health benefits.

Mechanism of Action

The mechanism of action of (+)-Secoisolariciresinol involves its conversion to enterolignans by intestinal bacteria. These enterolignans can interact with estrogen receptors, modulating estrogenic activity in the body. They also exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress. The molecular targets include various enzymes and receptors involved in inflammatory and oxidative pathways.

Comparison with Similar Compounds

(+)-Secoisolariciresinol is unique among lignans due to its specific structure and biological activity. Similar compounds include:

    Matairesinol: Another lignan with similar antioxidant properties but different metabolic pathways.

    Pinoresinol: Known for its anti-inflammatory effects.

    Lariciresinol: Exhibits similar estrogenic activity but differs in its metabolic conversion.

These compounds share some biological activities but differ in their specific mechanisms of action and health benefits.

Properties

IUPAC Name

(2S,3S)-2,3-bis[(4-hydroxy-3-methoxyphenyl)methyl]butane-1,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26O6/c1-25-19-9-13(3-5-17(19)23)7-15(11-21)16(12-22)8-14-4-6-18(24)20(10-14)26-2/h3-6,9-10,15-16,21-24H,7-8,11-12H2,1-2H3/t15-,16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUETUDUXMCLALY-HZPDHXFCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CC(CO)C(CC2=CC(=C(C=C2)O)OC)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)C[C@H](CO)[C@H](CC2=CC(=C(C=C2)O)OC)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

145265-02-7
Record name Secoisolariciresinol, (+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145265027
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SECOISOLARICIRESINOL, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1UK6IPG91I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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